(2-Bromo-3-fluorophenyl)boronic acid
Overview
Description
(2-Bromo-3-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C6H5BBrFO2 and its molecular weight is 218.82 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (2-Bromo-3-fluorophenyl)boronic acid is the formation of carbon-carbon bonds in organic compounds . This compound is a boronic acid derivative, which are known to act as Lewis acids . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .
Mode of Action
This compound interacts with its targets through a process known as the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in the synthesis of biologically active compounds, including pharmaceuticals .
Pharmacokinetics
It is known that boronic acids are generally stable and readily prepared . The slow release rate of the active boronic acid contributes to its bioavailability .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . For instance, the rate of the Suzuki–Miyaura coupling reaction can be considerably accelerated at physiological pH . Additionally, the compound should be stored in an inert atmosphere at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
(2-Bromo-3-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and organic halides, leading to the formation of biaryl compounds. The compound’s boronic acid group interacts with enzymes and proteins that facilitate these coupling reactions, such as palladium complexes. These interactions are crucial for the compound’s ability to participate in and drive the coupling process, making it a valuable reagent in synthetic organic chemistry .
Cellular Effects
The effects of this compound on various cell types and cellular processes are of great interest. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of certain kinases and phosphatases, which are key regulators of cell signaling pathways. By altering the phosphorylation status of specific proteins, this compound can impact gene expression and cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the target molecule. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are essential for the compound’s ability to affect cellular processes and biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as pH and temperature. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products. These changes can impact the compound’s efficacy and long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved biochemical reactions. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for the compound’s bioavailability and overall impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in the compound’s localization and accumulation. For example, certain membrane transporters can facilitate the uptake of this compound into cells, while binding proteins can sequester the compound in specific cellular compartments. These processes are vital for the compound’s ability to reach its target sites and exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is essential for the compound’s activity and function, as it allows this compound to interact with its target biomolecules in the appropriate cellular context .
Properties
IUPAC Name |
(2-bromo-3-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTBHBDRGFAJCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.